molecular formula C22H23NO6 B11396093 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxybenzyl)acetamide

2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B11396093
M. Wt: 397.4 g/mol
InChI Key: XKKRJXQHLHEPJQ-UHFFFAOYSA-N
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Description

2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxy and methyl groups, and an acetamide moiety attached to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic conditions. For example, the reaction of 6,7-dimethoxy-4-methylcoumarin with acetic anhydride in the presence of a catalyst such as sulfuric acid can yield the desired chromen-2-one core.

    Introduction of the Acetamide Moiety: The acetamide moiety can be introduced by reacting the chromen-2-one core with an appropriate amine derivative. For instance, the reaction of the chromen-2-one core with 3-methoxybenzylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound may interact with cellular receptors, triggering signaling pathways that result in anticancer effects.

Comparison with Similar Compounds

2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE can be compared with other similar compounds, such as:

    6-Methylcoumarin: A simpler derivative of coumarin with a single methyl group.

    7-Methoxycoumarin: A coumarin derivative with a methoxy group at the 7-position.

    4-Methylumbelliferone: A coumarin derivative with a methyl group at the 4-position and a hydroxyl group at the 7-position.

The uniqueness of 2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE lies in its specific substitution pattern and the presence of both methoxy and acetamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C22H23NO6/c1-13-16-9-19(27-3)20(28-4)11-18(16)29-22(25)17(13)10-21(24)23-12-14-6-5-7-15(8-14)26-2/h5-9,11H,10,12H2,1-4H3,(H,23,24)

InChI Key

XKKRJXQHLHEPJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NCC3=CC(=CC=C3)OC

Origin of Product

United States

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